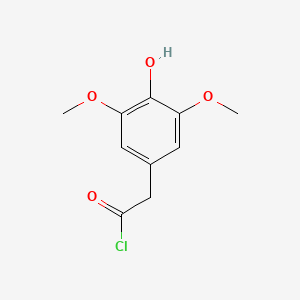
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride
Descripción general
Descripción
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a phenolic structure with two methoxy groups and an acetyl chloride functional group, which is crucial for its reactivity and biological interactions.
The primary mechanism of action for this compound involves its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in:
- Increased histone acetylation , leading to a more open chromatin structure and enhanced gene expression.
- Alteration of gene expression profiles related to cell cycle regulation, apoptosis, and differentiation.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects. A study demonstrated that this compound could induce apoptosis in various cancer cell lines by modulating HDAC activity. The specific effects observed include:
- Cell cycle arrest in the G0/G1 phase.
- Induction of p21 promoter activity , which is crucial for cell cycle regulation.
Neuroprotective Effects
Additionally, this compound has shown promise in neurobiology. Its ability to inhibit HDACs may protect neuronal cells from stress-induced apoptosis. This effect is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Study on Cancer Cell Lines : In a comparative study of several HDAC inhibitors, this compound was shown to have an IC50 value comparable to well-known HDAC inhibitors like trichostatin A (TSA). The study involved treating human prostate cancer cells (LNCaP) with varying concentrations of the compound and assessing cell viability through MTT assays.
- Neuroprotective Study : Another investigation focused on the protective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and enhanced survival rates when treated with this compound compared to untreated controls.
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHYWKCZMUXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















